The compound 2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule with significant potential for scientific research. It is classified as a thiazole-containing tricyclic compound, which suggests diverse biological activities, particularly in medicinal chemistry.
This compound is cataloged under the CAS Number 1223907-42-3, with a molecular formula of C27H24N4O3S2 and a molecular weight of 516.63 g/mol. It is primarily utilized for research purposes and is not intended for therapeutic applications in humans or animals.
The synthesis of this compound generally involves multi-step organic reactions, which may include:
Each synthetic step requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure successful outcomes.
The molecular structure of 2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C27H24N4O3S2/c1-3-17-9-11-18(12-10-17)15-31-26(33)24-23(21-8-5-13-28-25(21)36-24)30-27(31)35-16-22(32)29-19-6-4-7-20(14-19)34-2/h4-14H,3,15-16H2,1-2H3,(H,29,32)
This structure features a tricyclic core with multiple functional groups that contribute to its reactivity and potential biological activity.
The compound can undergo various chemical reactions:
These reactions are crucial for understanding the stability and reactivity of the compound under different conditions.
The mechanism of action of 2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia... involves its interaction with specific molecular targets within biological systems:
Further research is required to elucidate the precise molecular pathways involved in its action.
The physical properties of 2-[[5-[(4-ethylphenyl)methyl]-6-oxo... include:
Property | Value |
---|---|
Molecular Weight | 516.63 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include potential reactivity with oxidizing agents and stability under standard laboratory conditions.
This compound has potential applications in several scientific fields:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5